

# Technical Master Guide: Spectroscopic Profiling of p-Hydroxybenzylpiperazine[1]

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## Compound of Interest

Compound Name: *p*-Hydroxybenzylpiperazine  
CAS No.: 75341-33-2  
Cat. No.: B1611964

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## Executive Summary

This technical guide provides a rigorous framework for the spectroscopic characterization of 1-(4-hydroxybenzyl)piperazine (also known as **p-hydroxybenzylpiperazine**).[1] This compound serves as a critical pharmacophore in the synthesis of antihistamines, antimigraine agents, and neuroactive ligands.[1]

**Critical Distinction:** Researchers often confuse this molecule with 1-(4-hydroxyphenyl)piperazine (CAS 56621-48-8).[1] The distinction lies in the methylene bridge (benzylic carbon) connecting the phenol ring to the piperazine moiety.[1] This guide focuses strictly on the benzyl derivative (CAS 75341-33-2; MW 192.26 Da), detailing its unique spectral signatures in NMR, IR, and MS to ensure absolute structural confirmation.[1]

## Chemical Profile & Structural Logic

Before interpreting spectra, we must establish the structural expectations that dictate the signals.[1]

Feature	Specification
IUPAC Name	4-(Piperazin-1-ylmethyl)phenol
CAS Number	75341-33-2
Molecular Formula	C H N O
Molecular Weight	192.26 g/mol
Key Moieties	1.[1] Phenol (Acidic OH, AA'BB' aromatic system) 2.[1] Methylene Bridge (Benzylic CH) 3.[1] Piperazine Ring (Secondary amine, chair conformation)

## Mass Spectrometry (MS) Analysis[1][2][3]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.[1] For this polar, basic molecule, Electrospray Ionization (ESI) in positive mode is the method of choice.

## Ionization Behavior[1]

- Parent Ion: The molecule readily protonates at the secondary amine of the piperazine ring (the most basic site).[1]
- Observed Species:  
.[1]

## Fragmentation Pathway (CID)

Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic cleavage at the benzylic position.[1] This is driven by the stability of the resulting carbocation.[1]

- Benzylic Cleavage: The bond between the benzylic carbon and the piperazine nitrogen breaks.[1]
- Tropylium Formation: The resulting 4-hydroxybenzyl cation (m/z 107) often rearranges to a hydroxytropylium ion, a highly stable aromatic species.[1]
- Piperazine Loss: The neutral piperazine fragment is lost, or if charge retention switches, a piperazine ion (m/z 87) may be observed (less common in this specific pathway).[1]

## MS Fragmentation Diagram

The following diagram illustrates the primary fragmentation logic used to validate the structure.

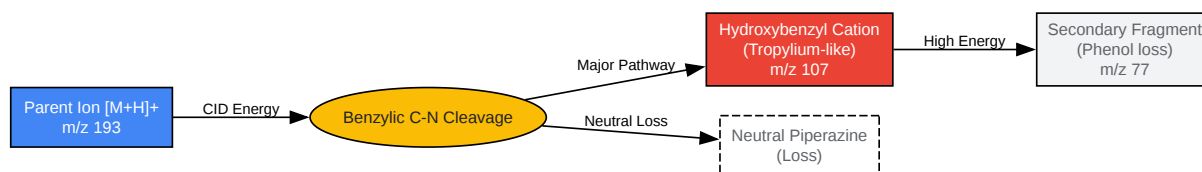


Figure 1: ESI-MS/MS Fragmentation Pathway of p-Hydroxybenzylpiperazine

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## Infrared (IR) Spectroscopy[1]

IR spectroscopy is utilized here primarily for "fingerprinting" functional groups, particularly to confirm the presence of the phenolic hydroxyl and the secondary amine, which can be difficult to distinguish by MS alone.[1]

## Diagnostic Bands

Data should be acquired using ATR (Attenuated Total Reflectance) on the solid material.[1]

Frequency (cm )	Assignment	Structural Insight
3200–3400 (Broad)	O-H Stretch	Hydrogen-bonded phenolic hydroxyl.
~3300 (Sharp/Shoulder)	N-H Stretch	Secondary amine of the piperazine ring (often overlaps with OH).[1]
2800–2950	C-H Stretch	Aliphatic C-H bonds in the piperazine ring and methylene bridge.[1]
1610, 1515	C=C Aromatic	Characteristic "breathing" modes of the para-substituted benzene ring.[1]
1230–1260	C-O Stretch	Phenolic C-O bond; confirms the phenol moiety.
1100–1150	C-N Stretch	Aliphatic C-N bonds of the piperazine.[1]

Technical Note: If the sample is a hydrochloride salt (common for stability), the N-H region will show broad "ammonium" bands (2500–3000 cm

), obscuring the C-H stretches.[1]

## Nuclear Magnetic Resonance (NMR)[1][4]

NMR is the definitive tool for structural elucidation. The symmetry of the para-substituted ring and the piperazine core simplifies the spectrum but requires careful integration to ensure purity. [1]

## Solvent Selection

- DMSO-

: Recommended. It dissolves the polar phenol/amine well and slows down proton exchange, allowing the phenolic -OH and sometimes the amine -NH to be seen as distinct signals.[1]

- CDCl

: Acceptable for the free base but may cause broadening of exchangeable protons.[1]

## H NMR Assignment (400 MHz, DMSO- )

Shift ( , ppm)	Multiplicity	Integration	Assignment	Mechanistic Explanation
9.20	Broad Singlet	1H	Ar-OH	Phenolic proton; chemical shift varies with concentration/temperature due to H-bonding.[1]
7.08	Doublet ( Hz)	2H	Ar-H (meta to OH)	Part of AA'BB' system; deshielded by the benzylic carbon.[1]
6.68	Doublet ( Hz)	2H	Ar-H (ortho to OH)	Shielded by the electron-donating oxygen (resonance effect).[1]
3.32	Singlet	2H	Ar-CH -N	Benzylic methylene.[1] Note: May overlap with H O signal in DMSO.
2.65	Triplet/Multiplet	4H	Pip-CH (N-benzyl)	Protons on carbons adjacent to the benzylated nitrogen.[1]
2.30	Triplet/Multiplet	4H	Pip-CH (N-H side)	Protons on carbons adjacent to the secondary amine.[1]

~2.0–3.0

Broad

1H

Pip-NH

Exchangeable  
amine proton;  
often invisible or  
very broad.[1]

## C NMR Assignment

The

C spectrum should show 7 distinct signals due to symmetry.[1]

- 156.5 ppm: Aromatic C-OH (Deshielded by oxygen).[1]
- 130.2 ppm: Aromatic C (meta to OH).[1]
- 128.5 ppm: Aromatic C-CH  
(Quaternary).[1]
- 115.0 ppm: Aromatic C (ortho to OH).[1]
- 62.5 ppm: Benzylic CH  
.[1]
- 54.0 ppm: Piperazine CH  
(internal/benzylated side).[1]
- 46.0 ppm: Piperazine CH  
(external/amine side).[1]

## Integrated Structural Elucidation Workflow

To ensure the material is suitable for drug development, a "Self-Validating" workflow is required.[1] This combines the data above into a pass/fail decision matrix.

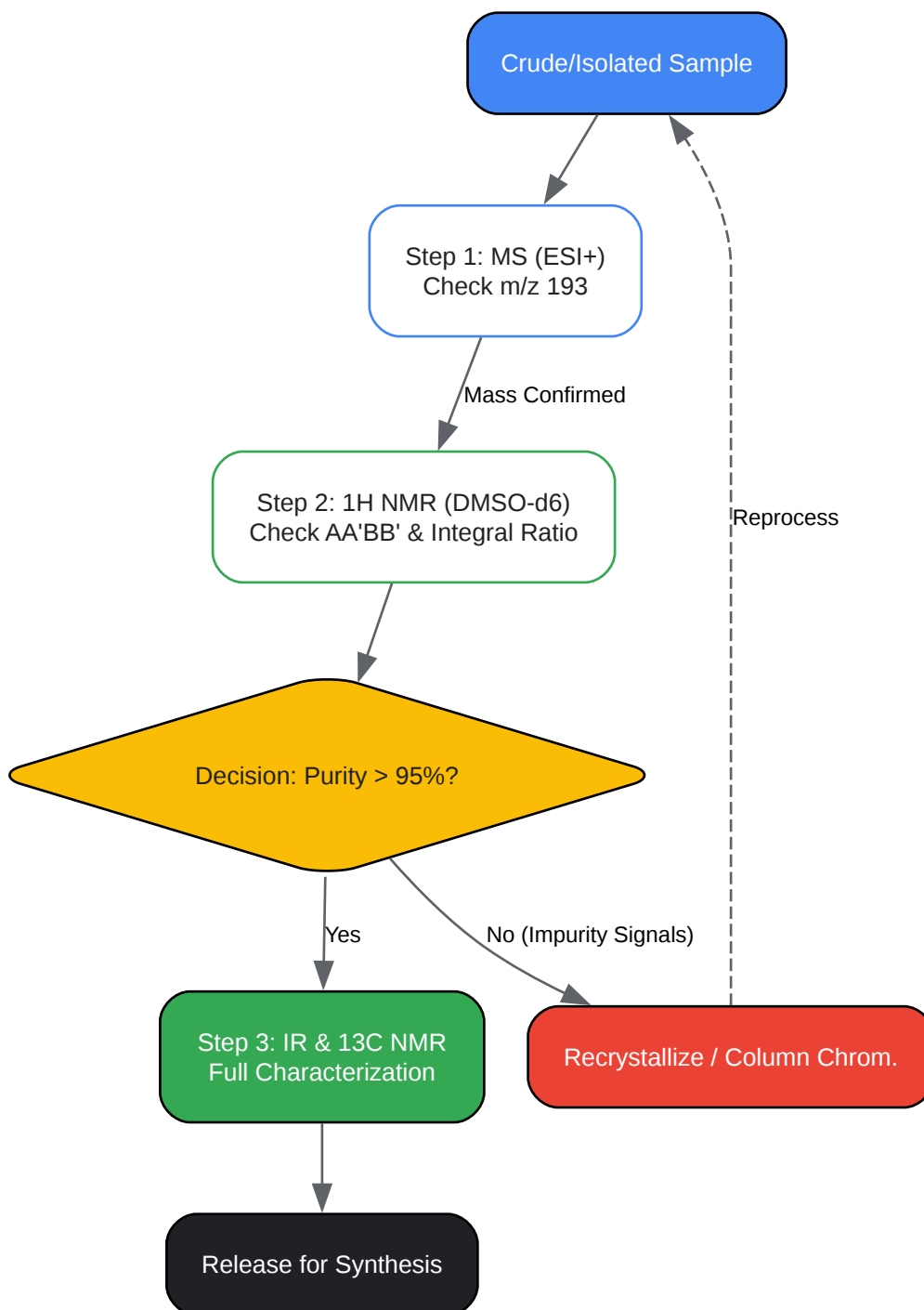


Figure 2: Analytical Decision Matrix for p-Hydroxybenzylpiperazine

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## Experimental Protocols

### Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without water suppression artifacts.[1]

- Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual synthesis solvents (ethanol/methanol).
- Solvent: Use 0.6 mL of DMSO-  
(99.9% D).[1]
- Concentration: Dissolve 5–10 mg of sample.
- Acquisition:
  - Relaxation delay ( ):  
seconds (essential for accurate integration of aromatic protons).[1]
  - Scans: 16 (1H), 512 (13C).[1]

## Protocol B: LC-MS Method

Objective: Confirm purity and mass.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 m).[1]
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.[1]
  - B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm and 280 nm (phenol absorption); MS in ESI+ mode.

## References

- Chemical Identity & CAS
  - National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 92467, 1-(4-Hydroxyphenyl)piperazine. (Note: Cited for contrast; the target molecule is the benzyl analog, CAS 75341-33-2).[1]
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  - United States Patent 3,547,998. (1970).[1] Intermediate and process for the preparation of nortriptyline. (Describes the synthesis and isolation of **p-hydroxybenzylpiperazine** as a key intermediate). [Link](#)
- General Spectroscopic Data (Analogous Systems)
  - AIST. (2023).[1] Spectral Database for Organic Compounds (SDBS). "1-Benzylpiperazine & Phenol spectra". (Used for comparative assignment of the AA'BB' and benzylic systems).[1] [Link](#)[1]

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## Sources

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- [2. 75341-33-2 p-Hydroxybenzylpiperazine AKSci 6976CY \[aksci.com\]](#)
- [3. unodc.org \[unodc.org\]](#)

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